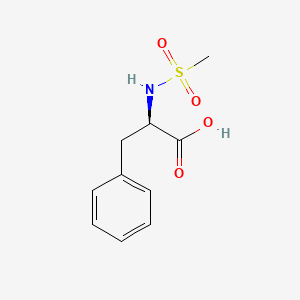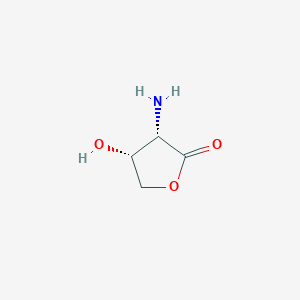
3-Amino-2-fluoro-5-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-fluoro-5-iodopyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of iodine and fluorine atoms attached to the pyridine ring, along with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoro-5-iodopyridine typically involves multiple steps, starting from readily available precursors. One common method involves the diazotization of 2-aminopyridine followed by a Schiemann reaction to introduce the fluorine atom. The iodination step can be achieved using iodine or iodine monochloride under suitable conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters and the use of high-purity reagents are crucial for achieving consistent quality in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-fluoro-5-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different amino or nitro compounds .
Wissenschaftliche Forschungsanwendungen
3-Amino-2-fluoro-5-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents and diagnostic tools.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Amino-2-fluoro-5-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-aminopyridine
- 5-Iodo-2-aminopyridine
- 3-Iodo-2-fluoropyridine
Comparison
Compared to similar compounds, 3-Amino-2-fluoro-5-iodopyridine is unique due to the simultaneous presence of both iodine and fluorine atoms on the pyridine ring. This dual substitution can significantly alter its chemical reactivity and biological properties. For instance, the fluorine atom can increase the compound’s lipophilicity and metabolic stability, while the iodine atom can enhance its electron density and binding interactions .
Eigenschaften
Molekularformel |
C5H4FIN2 |
|---|---|
Molekulargewicht |
238.00 g/mol |
IUPAC-Name |
2-fluoro-5-iodopyridin-3-amine |
InChI |
InChI=1S/C5H4FIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2 |
InChI-Schlüssel |
COCVMCIUHAQWBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1N)F)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[3-(2-amino-2-methylpropyl)phenyl]acetate](/img/structure/B8574168.png)

![5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE](/img/structure/B8574183.png)











